molecular formula C23H23F2N5O3 B10946216 7-[4-(difluoromethoxy)-3-ethoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-[4-(difluoromethoxy)-3-ethoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B10946216
M. Wt: 455.5 g/mol
InChI Key: GYDYBCRJKVLRCU-UHFFFAOYSA-N
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Description

7-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes difluoromethoxy and ethoxy functional groups attached to a phenyl ring, and a triazolopyrimidine core

Preparation Methods

The synthesis of 7-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound through a tandem reaction mechanism involving transamidation, nucleophilic addition, and subsequent condensation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the difluoromethoxy group to a simpler methoxy group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.

    Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to exhibit various biological activities, including acting as inhibitors for enzymes like JAK1 and JAK2 . The difluoromethoxy and ethoxy groups may enhance its binding affinity and specificity towards these targets, leading to its pharmacological effects.

Comparison with Similar Compounds

Similar compounds to 7-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE include other triazolopyrimidine derivatives, such as:

These compounds share a similar triazolopyrimidine core but differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique combination of difluoromethoxy and ethoxy groups in the target compound distinguishes it from other derivatives, potentially offering unique pharmacological profiles and applications.

Properties

Molecular Formula

C23H23F2N5O3

Molecular Weight

455.5 g/mol

IUPAC Name

7-[4-(difluoromethoxy)-3-ethoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C23H23F2N5O3/c1-4-32-18-11-15(9-10-17(18)33-22(24)25)20-19(14(3)28-23-26-12-27-30(20)23)21(31)29-16-8-6-5-7-13(16)2/h5-12,20,22H,4H2,1-3H3,(H,29,31)(H,26,27,28)

InChI Key

GYDYBCRJKVLRCU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4C)OC(F)F

Origin of Product

United States

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